An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Synthesis
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolo[2,3-b]pyridine core is a common scaffold in numerous biologically active molecules, including kinase inhibitors. The strategic placement of two distinct halogen atoms—bromine and iodine—at the C4 and C3 positions, respectively, offers medicinal chemists a versatile platform for sequential and site-selective cross-coupling reactions. This differential reactivity is paramount in the construction of complex molecular architectures, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of this important synthetic building block. While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogs, computational predictions, and established principles of physical organic chemistry to provide a robust profile. Furthermore, it will detail the experimental methodologies required for the precise determination of these properties, offering a framework for its characterization in a research setting.
Molecular Structure and Core Physicochemical Parameters
The foundational physical properties of a molecule are dictated by its structure. Understanding these parameters is the first step in predicting its behavior in various experimental settings.
Caption: 2D representation of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
| Property | Value/Information | Source |
| CAS Number | 1000340-34-0 | |
| Molecular Formula | C₇H₄BrIN₂ | |
| Molecular Weight | 322.93 g/mol | |
| Monoisotopic Mass | 321.86026 Da | |
| Appearance | Solid (predicted/reported by vendors) | |
| Predicted XLogP3 | 2.7 | |
| Predicted Hydrogen Bond Donors | 1 | |
| Predicted Hydrogen Bond Acceptors | 2 |
Thermal Properties: Melting Point
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique in chemical characterization. The following protocol outlines the standard procedure using a digital melting point apparatus.
Objective: To determine the melting point range of a solid sample.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm in height) should enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[2] Insert a new capillary with a fresh sample. Set a slow heating rate (1-2 °C/min).[2]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3][4]
-
Repeat for Accuracy: For a reliable result, repeat the accurate determination at least once more with a fresh sample.[3]
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper, more accurate melting range.
-
Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.
-
Fresh Sample for Each Measurement: Many organic compounds can decompose or undergo rearrangement upon melting and resolidifying, which would alter the melting point of a subsequent measurement.[5]
Solubility Profile
The solubility of a compound is crucial for its application in synthesis, purification, and biological assays. The predicted XLogP3 value of 2.7 for 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine suggests that it is a relatively nonpolar molecule with limited solubility in water but good solubility in many common organic solvents.[6] The presence of two nitrogen atoms, one pyrrolic and one pyridinic, can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents.
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile.
-
Low to Insoluble: Water, Hexanes.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a straightforward method to assess the qualitative solubility of a compound in various solvents.
Objective: To determine the solubility of a compound in a range of common laboratory solvents.
Materials:
-
Sample of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 10 mg of the compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture. A clear solution indicates that the compound is soluble. The presence of undissolved solid indicates partial solubility or insolubility.[7]
-
Documentation: Record the observations for each solvent. For a more quantitative assessment, a gravimetric method or analysis of the supernatant by techniques like HPLC or UV-Vis spectroscopy can be employed.[8]
Caption: Workflow for qualitative solubility testing.
Spectroscopic and Chromatographic Properties
While specific spectra for 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine are not publicly available, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyrrolopyridine ring system and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms.
-
¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the halogen atoms (C3 and C4) will exhibit characteristic chemical shifts.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 in approximately a 1:1 ratio) will be observed.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Conclusion
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block in contemporary organic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview based on predicted data, analysis of analogous structures, and detailed protocols for experimental determination. The provided methodologies for measuring key physical properties such as melting point and solubility are robust and widely applicable, empowering researchers to fully characterize this and other novel compounds in their laboratories. As this molecule sees broader use, it is anticipated that a more complete experimental profile will emerge, further solidifying its role as a key tool in the synthesis of complex molecular targets.
References
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PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. National Center for Biotechnology Information. [Link]
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Experiment 1 - Melting Points. Department of Chemistry, University of Texas at Dallas. [Link]
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Experiment (1) Determination of Melting Points. (2021). [Link]
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Melting Point Determination. Department of Chemistry, University of Calgary. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
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Melting Point Determination. SSERC. [Link]
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4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Synthonix. [Link]
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Procedure for solubility testing of NM suspension. (2016). [Link]
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4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Request for Quotation. ChemBK. [Link]
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1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-iodo-. Pharmaffiliates. [Link]
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Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. [Link]
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for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021). European Union. [Link]
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Mastering Organic Synthesis: The Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (2025). [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]
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Haloselectivity of Heterocycles. Baran Lab. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2022). MDPI. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2006). ResearchGate. [Link]
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Synthesis of Saturated N-Heterocycles. (2015). The Journal of Organic Chemistry. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. [Link]
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine. Georganics. [Link]
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